molecular formula C14H25ClN2O2 B2480502 1-(2-Chloropropanoyl)-N-pentan-2-ylpiperidine-3-carboxamide CAS No. 2411245-79-7

1-(2-Chloropropanoyl)-N-pentan-2-ylpiperidine-3-carboxamide

Cat. No. B2480502
CAS RN: 2411245-79-7
M. Wt: 288.82
InChI Key: LODCCKDFQRQNKW-UHFFFAOYSA-N
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Description

“2-Chloropropionyl chloride” is an organic compound with the formula CH3CHClCOCl . It’s the acyl chloride derivative of propionic acid .


Synthesis Analysis

“2-Chloropropionyl chloride” is used as a reagent in the chemical surface functionalization of parylene C . It’s also used in the preparation of a poly (ethylene glycol) macroinitiator, required for the atom transfer radical polymerization (ATRP) of styrene .


Molecular Structure Analysis

The molecular weight of “2-Chloropropionyl chloride” is 126.97 . Its molecular formula is C3H4Cl2O .


Chemical Reactions Analysis

“2-Chloropropionyl chloride” undergoes the characteristic reactions of acyl chlorides .


Physical And Chemical Properties Analysis

“2-Chloropropionyl chloride” is a liquid at room temperature . It has a refractive index of 1.440 , a boiling point of 109-111 °C , and a density of 1.308 g/mL at 25 °C .

Safety and Hazards

“2-Chloropropionyl chloride” is classified as a flammable liquid and vapor. It’s harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

1-(2-chloropropanoyl)-N-pentan-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O2/c1-4-6-10(2)16-13(18)12-7-5-8-17(9-12)14(19)11(3)15/h10-12H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODCCKDFQRQNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-N-pentan-2-ylpiperidine-3-carboxamide

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